4-Nitroquinoline
Overview
Description
4-Nitroquinoline is a quinoline derivative and a tumorigenic compound . It is a carcinogenic and mutagenic chemical . It has a heterocyclic aromatic structure and the same basic chemical formula of C9H6N2O2 .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular formula of 4-Nitroquinoline is C9H6N2O2 . Its molecular weight is 174.16 g/mol . The structure of 4-Nitroquinoline includes a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
4-Nitroquinoline and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . It induces DNA lesions usually corrected by nucleotide excision repair .
Physical And Chemical Properties Analysis
4-Nitroquinoline is yellow to brown in color . It has a melting point of 154-156 °C (lit.) . It is soluble in acetone .
Scientific Research Applications
Application in Cancer Research
- Specific Scientific Field: Cancer Research .
- Summary of the Application: 4-Nitroquinoline N-oxide (4-NQO) and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . It is used as a model compound to study its carcinogenic effects .
- Methods of Application: The interaction between 4-NQO and immune cells both in vivo and in vitro is determined, and its effect on oral squamous cell carcinoma (OSCC) progression is studied in a murine model .
- Results or Outcomes: 4-NQO induced tumor transition from pre-malignant lesions to OSCC by altering certain immune cells systemically . The reduction in cell viability, increase in DNA damage response marker, and induction of apoptosis were more pronounced in B than T cells .
Application in Electrochemical Sensing
- Specific Scientific Field: Electrochemical Sensing .
- Summary of the Application: 4-Nitroquinoline n-oxide (4-NQO) is detected in human blood serum and saliva samples using an ultra-sensitive electrochemical sensor .
- Methods of Application: The as-prepared composites were fabricated on a glass carbon electrode (GCE), and its electrochemical activities for the determination of 4-NQO were investigated using various electrochemical techniques .
- Results or Outcomes: The NiCo2S4-Ms showed a very low detection limit of 2.29 nM and a wider range of 0.005 to 596.64 µM for detecting 4-NQO .
Application in Genetic Research
- Specific Scientific Field: Genetic Research .
- Summary of the Application: 4-Nitroquinoline 1-oxide (4-NQO) is a highly carcinogenic chemical that induces mutations in bacteria, fungi, and animals through the formation of bulky purine adducts . It has been used widely in the study of DNA damage and DNA repair and to generate mutants for genetic screens .
- Methods of Application: Mutant strains generated from two independent genetic screens were used to determine the full mutagenic spectrum of 4-NQO in Aspergillus nidulans .
- Results or Outcomes: Analysis of 3994 mutations from 38 mutant strains reveals that 4-NQO induces substitutions in both guanine and adenine residues, although with a 19-fold preference for guanine .
Application in Chemical Research and Development
- Specific Scientific Field: Chemical Research and Development .
- Summary of the Application: 4-Nitroquinoline N-oxide is a quinoline derivative widely used in chemical research and development .
- Methods of Application: The specific methods of application in this field can vary widely depending on the specific research or development project .
- Results or Outcomes: The outcomes can also vary widely, but the use of 4-Nitroquinoline N-oxide in this field has contributed to numerous advancements in chemical research and development .
Application in UV Light Mimicry
- Specific Scientific Field: Environmental Science .
- Summary of the Application: 4-Nitroquinoline is known to mimic the biological effects of ultraviolet light on various organisms .
- Methods of Application: The specific methods of application in this field can vary widely depending on the specific research or development project .
- Results or Outcomes: The outcomes can also vary widely, but the use of 4-Nitroquinoline in this field has contributed to numerous advancements in understanding the effects of UV light on organisms .
Application in DNA Damage and Repair Studies
- Specific Scientific Field: Molecular Biology .
- Summary of the Application: 4-Nitroquinoline has been used widely in the study of DNA damage and DNA repair .
- Methods of Application: 4-Nitroquinoline induces DNA lesions usually corrected by nucleotide excision repair .
- Results or Outcomes: The outcomes of these studies have contributed to a deeper understanding of DNA damage and repair mechanisms .
Safety And Hazards
Future Directions
4-Nitroquinoline is used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . It is also used in research to study its carcinogenic effects . Future research may focus on understanding its exact mechanism of action and finding ways to mitigate its harmful effects.
properties
IUPAC Name |
4-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVSFHWMXABGPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190849 | |
Record name | Quinoline, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroquinoline | |
CAS RN |
3741-15-9 | |
Record name | 4-Nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3741-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.